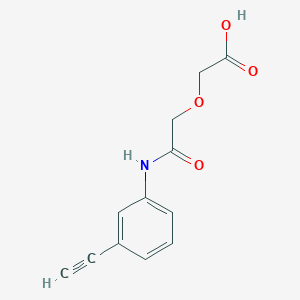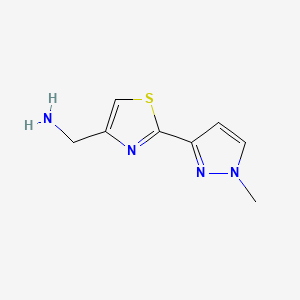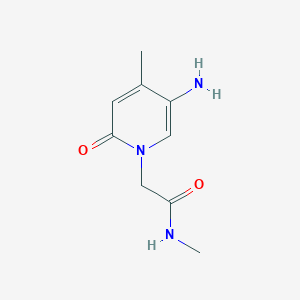
(2S,3S)-2-(1-benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-(1-benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a pyrazole ring and an oxolane ring, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Oxolane Ring Formation: The oxolane ring is formed through a cyclization reaction involving a suitable diol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-(1-benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-(1-benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-(1-benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in the synthesis of barbiturates and other compounds.
Cyproheptadine: A compound with antihistamine and antiserotonergic properties.
Uniqueness
(2S,3S)-2-(1-benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is unique due to its chiral nature and the presence of both a pyrazole and an oxolane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H16N2O3 |
|---|---|
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
(2S,3S)-2-(1-benzylpyrazol-4-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c18-15(19)13-6-7-20-14(13)12-8-16-17(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,13-14H,6-7,9H2,(H,18,19)/t13-,14+/m0/s1 |
InChI-Schlüssel |
PQHUTPHVAQIEEL-UONOGXRCSA-N |
Isomerische SMILES |
C1CO[C@@H]([C@H]1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)


![(3S)-3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13639047.png)
![Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B13639055.png)




![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one](/img/structure/B13639075.png)



![(NZ)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydroxylamine](/img/structure/B13639125.png)
